4-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINOXALINE
Description
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline consists of a quinoxaline ring fused with a triazole ring, with a methyl group attached to the triazole ring.
Properties
CAS No. |
111339-68-5 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.2 g/mol |
IUPAC Name |
4-methyltriazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-7-10-6-11-13-14(10)9-5-3-2-4-8(9)12-7/h2-6H,1H3 |
InChI Key |
KASJSXNKMGWWQG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N3C1=CN=N3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2N3C1=CN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents .
Industrial Production Methods: Industrial production methods for 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline are not extensively documented. the principles of green chemistry and eco-compatible catalysts are often employed to ensure sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like amines and triazole-2-thiol are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazoloquinoxalines, which exhibit different biological activities .
Scientific Research Applications
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: This compound has shown potential as an antiviral, antimicrobial, and anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline involves its ability to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to cell death. The compound also targets specific molecular pathways, such as the A2B receptor, which is involved in cancer progression .
Comparison with Similar Compounds
- [1,2,4]Triazolo[4,3-a]quinoxaline
- [1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol
- Quinoxaline derivatives
Comparison: 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline is unique due to its specific substitution pattern and the presence of a methyl group on the triazole ring. This structural feature contributes to its distinct biological activities and makes it a valuable compound for medicinal chemistry research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
